bis(1-Chloropropan-2-yl) hydrogen phosphate

Catalog No.
S820780
CAS No.
789440-10-4
M.F
C₆H₁₃Cl₂O₄P
M. Wt
251.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis(1-Chloropropan-2-yl) hydrogen phosphate

CAS Number

789440-10-4

Product Name

bis(1-Chloropropan-2-yl) hydrogen phosphate

IUPAC Name

bis(1-chloropropan-2-yl) hydrogen phosphate

Molecular Formula

C₆H₁₃Cl₂O₄P

Molecular Weight

251.04

InChI

InChI=1S/C6H13Cl2O4P/c1-5(3-7)11-13(9,10)12-6(2)4-8/h5-6H,3-4H2,1-2H3,(H,9,10)

SMILES

CC(CCl)OP(=O)(O)OC(C)CCl

Synonyms

1-Chloro-2-propanol Hydrogen Phosphate; BCPP

Bis(1-Chloropropan-2-yl) hydrogen phosphate is a dialkyl phosphate compound characterized by the molecular formula C6H13Cl2O4PC_6H_{13}Cl_2O_4P and a CAS number of 789440-10-4. This compound features two chloropropan-2-yl groups attached to a phosphate moiety, which contributes to its unique chemical properties. The structure allows it to act as both a nucleophile and electrophile in various

There is no current research available on the specific mechanism of action of bis(1-chloropropan-2-yl) hydrogen phosphate in biological systems.

  • The presence of chlorine atoms suggests potential irritation or corrosive properties.
  • As with other organophosphates, it's advisable to handle it with appropriate personal protective equipment (PPE) and avoid inhalation or skin contact [].

  • Nucleophilic Substitution: The chlorinated alkyl groups can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Phosphorylation Reactions: The phosphate group can react with alcohols or amines, leading to the formation of esters or amides.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and 1-chloropropan-2-ol, which may further participate in additional reactions .

Research indicates that bis(1-Chloropropan-2-yl) hydrogen phosphate exhibits biological activity, particularly as an organophosphate. Organophosphates are known for their ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to neurotoxic effects, making such compounds significant in toxicology studies . Additionally, its derivatives may have potential applications in agriculture as insecticides or herbicides due to their biological activity against pests .

Several methods can be employed for synthesizing bis(1-Chloropropan-2-yl) hydrogen phosphate:

  • Direct Phosphorylation:
    • Reacting phosphorus oxychloride with 1-chloropropan-2-ol under controlled conditions can yield bis(1-Chloropropan-2-yl) hydrogen phosphate.
  • Transesterification:
    • This method involves reacting an existing phosphate ester with 1-chloropropan-2-ol in the presence of a catalyst.
  • Chlorination of Propanol:
    • Chlorination of propanol followed by phosphorylation can also produce this compound.

These methods allow for variations in yield and purity depending on reaction conditions such as temperature and solvent choice .

Bis(1-Chloropropan-2-yl) hydrogen phosphate has several applications:

  • Flame Retardants: Due to its phosphoric nature, it is explored as a flame retardant in various materials.
  • Plasticizers: Used in the production of plastics, enhancing flexibility and durability.
  • Pesticides: Its biological activity makes it suitable for developing agricultural chemicals aimed at pest control .

Studies examining the interactions of bis(1-Chloropropan-2-yl) hydrogen phosphate with biological systems have revealed its potential neurotoxic effects through acetylcholinesterase inhibition. In vitro studies have shown that exposure to this compound can lead to significant alterations in neurotransmitter levels, raising concerns about its environmental persistence and toxicity . Further research is necessary to fully elucidate its biochemical pathways and long-term effects on health.

Several compounds share structural similarities with bis(1-Chloropropan-2-yl) hydrogen phosphate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Tris(1-chloro-2-propyl) phosphateContains three chloropropan-2-yl groupsHigher neurotoxicity potential due to increased alkylation sites
Diethyl phosphateTwo ethyl groups attached to phosphateCommonly used as a solvent and has lower toxicity compared to organophosphates
Dimethyl methylphosphonateMethyl groups attached to phosphorusUsed primarily as a chemical intermediate and has different reactivity patterns

Bis(1-Chloropropan-2-yl) hydrogen phosphate stands out due to its dual chlorinated alkyl groups, which enhance its reactivity compared to other phosphates while also presenting unique biological activities .

XLogP3

1

Dates

Modify: 2024-04-14

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